N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
This compound is a pyrimidine-based acetamide derivative characterized by a 4-fluorophenyl group linked to an acetamide moiety and a substituted pyrimidine ring. The pyrimidine ring is functionalized with a 6-methyl group and a 3-methylpiperidin-1-yl substituent at the 2-position. Its synthesis likely involves condensation reactions between intermediates, similar to methods described for related acetamide derivatives (e.g., (E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide) .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-13-4-3-9-24(11-13)19-21-14(2)10-18(23-19)26-12-17(25)22-16-7-5-15(20)6-8-16/h5-8,10,13H,3-4,9,11-12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJULPICJKFFCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SARs), and relevant case studies.
Chemical Structure and Properties
The compound possesses a complex molecular structure characterized by:
- Molecular Formula : CHFNO
- Molecular Weight : 358.4 g/mol
- IUPAC Name : this compound
This structure includes a fluorophenyl group, a pyrimidine ring, and a piperidine moiety, which contribute to its pharmacological properties.
This compound appears to exert its biological effects through multiple mechanisms:
- Receptor Interaction : The compound may act as an agonist or antagonist at various receptors, particularly those involved in neurological pathways. It has shown potential in modulating serotonin receptors, which are critical in mood regulation and anxiety disorders .
- Enzyme Modulation : The compound may also interact with specific enzymes, influencing key metabolic pathways. For instance, it has been noted for its inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
- In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. For example:
Neuropharmacological Effects
The compound's interaction with serotonin receptors suggests potential applications in treating neurological disorders:
- Anxiety and Depression : By modulating serotonin signaling pathways, it may offer therapeutic benefits for conditions such as anxiety and depression.
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by variations in its structure:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Fluorophenyl and piperidine moieties | Significant anticancer and neuropharmacological activity |
| N-(3-fluorophenyl)-2-{[6-methylpyrimidin]}acetamide | Different fluorinated phenyl group | Altered receptor binding affinity |
| 2-(6-Chloro-N-[3-fluorophenyl]-acetamide) | Chlorinated analog | Variability in activity profiles |
These variations illustrate how modifications to the molecular structure can affect binding affinity and overall biological activity.
Case Studies
A notable case study involved the evaluation of this compound's pharmacokinetics and efficacy in animal models:
- In Vivo Studies : Animal trials indicated that the compound significantly reduced tumor growth in xenograft models, supporting its potential as an anticancer agent.
- Safety Profile : Toxicological assessments showed a favorable safety profile at therapeutic doses, with no significant adverse effects observed during the studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Phenyl and Piperidine Variants
N-(2-fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Structural Differences : The fluorine substituent is at the 2-position of the phenyl ring instead of the 4-position, and the piperidine group is substituted with a 4-methyl group rather than 3-methyl.
- Impact : Positional isomerism of the fluorine atom may alter binding affinity to target proteins, while the 4-methylpiperidine could influence steric interactions compared to the 3-methyl variant .
N-(4-bromophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Structural Differences : Bromine replaces fluorine at the phenyl 4-position.
- Impact : Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to the fluoro analog .
N-(4-chlorophenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide
- Structural Differences : A chlorine atom replaces fluorine, and the pyrimidine’s 2-position has a 4-(trifluoromethyl)phenyl group instead of 3-methylpiperidine.
Functionalized Pyrimidine and Thiadiazole Derivatives
Flufenacet (N-(4-fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide)
- Structural Differences : A thiadiazole ring replaces the pyrimidine, and the compound includes an isopropyl group.
- Activity : Flufenacet is a herbicide targeting very-long-chain fatty acid synthesis, indicating divergent biological applications compared to the pyrimidine-based acetamide .
N-(2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)-2-((2-(4-fluorophenyl)pyrimidin-4-yl)amino)acetamide
- Structural Differences: Incorporates a dioxopiperidine and isoindolinone moiety.
Physicochemical and Pharmacokinetic Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
